Cuprate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cuprates are a class of compounds that contain copper in a formal oxidation state of +1. They are primarily known for their role in high-temperature superconductivity, where they exhibit superconducting properties at temperatures significantly higher than traditional superconductors. Cuprates are typically composed of layers of copper oxides (CuO₂) interspersed with other metal oxides, which act as charge reservoirs .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cuprates can be synthesized through various methods, including solid-state reactions and sol-gel processes. One common method involves the reaction of copper salts with alkali metal oxides or hydroxides under high-temperature conditions. For example, yttrium barium copper oxide (YBa₂Cu₃O₇) can be prepared by mixing yttrium oxide, barium carbonate, and copper oxide, followed by heating the mixture at high temperatures in an oxygen atmosphere .

Industrial Production Methods: Industrial production of cuprates often involves large-scale solid-state reactions. The raw materials, such as copper oxide and other metal oxides, are mixed and heated in large furnaces. The process requires precise control of temperature and oxygen levels to ensure the formation of the desired cuprate phase .

Análisis De Reacciones Químicas

Types of Reactions: Cuprates undergo various chemical reactions, including oxidation, reduction, and substitution reactions. They are known to participate in nucleophilic addition reactions, particularly with organocuprates (Gilman reagents), which are useful in organic synthesis .

Common Reagents and Conditions: Common reagents used in reactions with cuprates include alkyllithium compounds, which react with copper salts to form organocuprates. These reactions typically occur under anhydrous conditions to prevent hydrolysis of the reagents .

Major Products Formed: The major products formed from reactions involving cuprates depend on the specific reagents and conditions used. For example, the reaction of an organocuprate with an alkyl halide can yield a new carbon-carbon bond, forming a substituted alkane .

Aplicaciones Científicas De Investigación

Cuprates have a wide range of scientific research applications, particularly in the field of superconductivity. High-temperature cuprate superconductors are used in various applications, including magnetic resonance imaging (MRI) machines, particle accelerators, and power transmission lines . Additionally, cuprates are studied for their potential use in electronic devices, such as transistors and sensors .

Mecanismo De Acción

The mechanism by which cuprates exhibit superconductivity is not fully understood. it is believed that the superconducting properties arise from the interaction of electrons within the copper oxide planes. The exact nature of this interaction is still a topic of ongoing research, with theories suggesting the involvement of spin fluctuations or phonons .

Comparación Con Compuestos Similares

Cuprates are unique among superconductors due to their high critical temperatures. Other high-temperature superconductors, such as iron-based superconductors, also exhibit superconductivity at elevated temperatures but have different structural and electronic properties . Similar compounds to cuprates include bismuth strontium calcium copper oxide (Bi₂Sr₂CaCu₂O₈) and thallium barium calcium copper oxide (Tl₂Ba₂CaCu₂O₈), which share similar layered structures and superconducting properties .

Propiedades

Número CAS |

72927-72-1 |

|---|---|

Fórmula molecular |

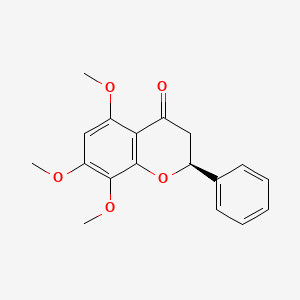

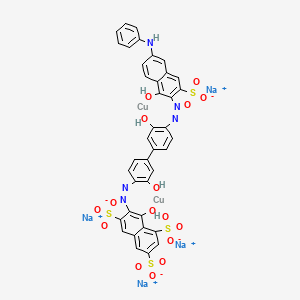

C38H23Cu2N5Na4O16S4 |

Peso molecular |

1152.9 g/mol |

Nombre IUPAC |

tetrasodium;7-[[4-[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-3-hydroxyphenyl]-2-hydroxyphenyl]diazenyl]-8-hydroxynaphthalene-1,3,6-trisulfonate;copper |

InChI |

InChI=1S/C38H27N5O16S4.2Cu.4Na/c44-29-14-19(6-10-27(29)40-42-35-32(62(54,55)56)16-21-12-24(8-9-26(21)37(35)46)39-23-4-2-1-3-5-23)20-7-11-28(30(45)15-20)41-43-36-33(63(57,58)59)17-22-13-25(60(48,49)50)18-31(61(51,52)53)34(22)38(36)47;;;;;;/h1-18,39,44-47H,(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59);;;;;;/q;;;4*+1/p-4 |

Clave InChI |

FGMABLXDGUWFNG-UHFFFAOYSA-J |

SMILES canónico |

C1=CC=C(C=C1)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=C(C=C(C=C4)C5=CC(=C(C=C5)N=NC6=C(C7=C(C=C(C=C7C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])O)O)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Cu].[Cu] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B13416196.png)